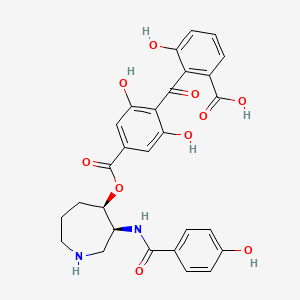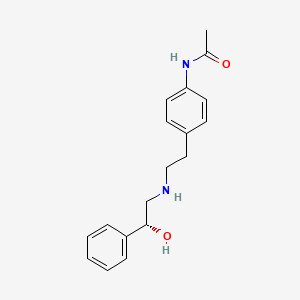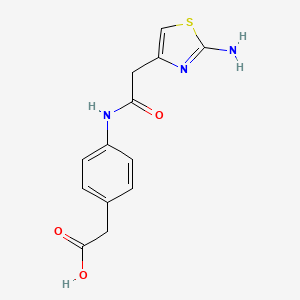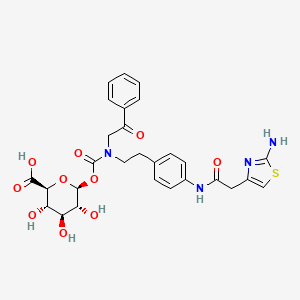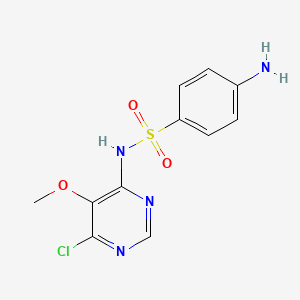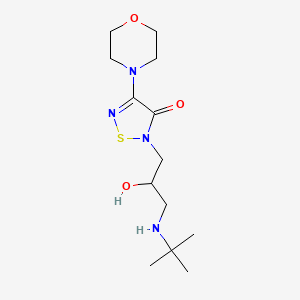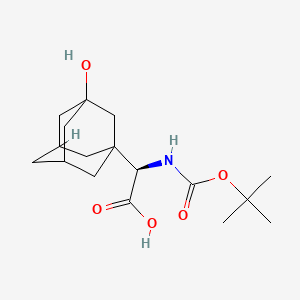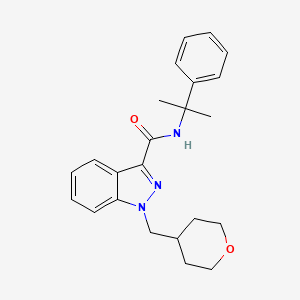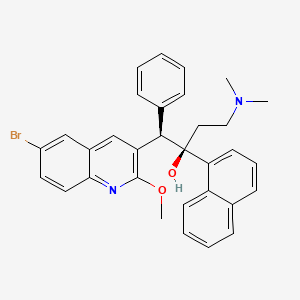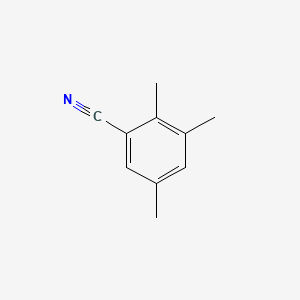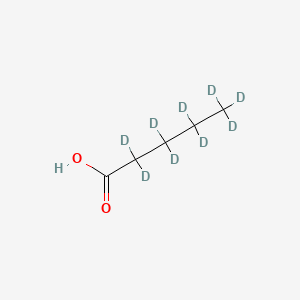
Pentanoic-d9 acid
概述
描述
戊酸-d9,也称为氘代戊酸,是直链烷基羧酸的氘代形式。其特征在于用氘(氢的稳定同位素)取代氢原子。 这种化合物因其独特的同位素性质而主要用于科学研究 .
准备方法
合成路线和反应条件
戊酸-d9 的制备通常涉及戊酸与氘气的反应。氘原子取代戊酸分子中的氢原子。 此过程需要特定的反应条件,包括使用催化剂和受控环境,以确保氢完全被氘取代 .
工业生产方法
在工业环境中,戊酸-d9 的生产涉及在高压反应器中使用氘气。该反应由金属催化剂(如钯或铂)催化,以促进氢与氘的交换。 反应在高温高压下进行,以实现氘代产物的较高产率 .
化学反应分析
反应类型
戊酸-d9 会发生各种化学反应,包括:
氧化: 羧酸基团可以被氧化形成二氧化碳和水。
还原: 羧酸基团可以被还原形成伯醇。
取代: 氘原子可以在特定条件下被其他取代基取代.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 可以使用氯化亚砜等卤化剂来取代氘原子.
主要产物
氧化: 二氧化碳和水。
还原: 伯醇。
取代: 戊酸的卤代衍生物.
科学研究应用
戊酸-d9 因其独特的同位素性质而被广泛应用于科学研究。它的一些应用包括:
作用机制
戊酸-d9 的作用机制涉及其整合到生化途径中,在那里它充当示踪剂。化合物中的氘原子使研究人员能够跟踪分子在生物系统中的移动和转化。 这在涉及代谢途径和酶动力学的研究中特别有用 .
相似化合物的比较
类似化合物
戊酸: 戊酸-d9 的非氘代形式。
己酸: 类似的直链烷基羧酸,多了一个碳原子。
丁酸: 类似的直链烷基羧酸,少了一个碳原子.
独特性
戊酸-d9 由于存在氘原子而独一无二,氘原子提供了独特的同位素性质。这使得它在科学研究中特别有价值,用于追踪和分析化学和生化反应。 氘原子还赋予了与非氘代化合物不同的物理和化学性质,例如沸点和反应动力学的改变 .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-50-6 | |
| Record name | Pentanoic-d9 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115871-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)
